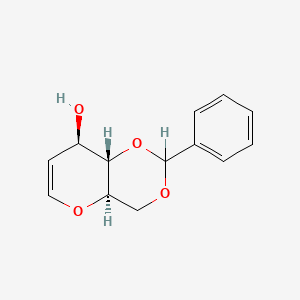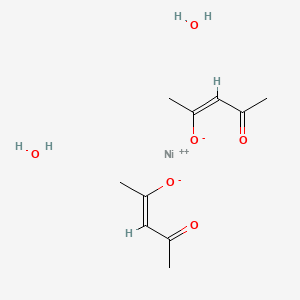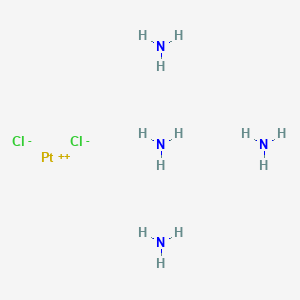
Tetraammineplatinum(II) chloride hydrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetraammineplatinum(II) chloride hydrate involves chemical routes that require multiple stages, each evaluated for efficiency and product quality through methods such as atomic absorption, XRD, IR, and XRF analyses. The overall yield to the desired compound has been a focus, aiming for process optimization and potential scale-up for industrial applications (Martínez-Montalvo et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of tetraammineplatinum(II) chloride hydrate and related complexes have been performed using various spectroscopic and X-ray diffraction methods. These investigations reveal detailed insights into the coordination environment of platinum and its interaction with ammonia and chloride ions, providing a basis for understanding the complex's behavior in various chemical reactions (Jalilehvand & Laffin, 2008).
Chemical Reactions and Properties
Research on tetraammineplatinum(II) chloride hydrate's chemical reactions includes its interaction with radicals and other species in aqueous media, shedding light on its reactivity and potential formation of transient species. These studies are crucial for understanding the complex's behavior in various chemical environments and its potential as a precursor for further chemical modifications (Khan, Waltz, & Woods, 1986).
Physical Properties Analysis
Investigations into the physical properties of tetraammineplatinum(II) chloride hydrate focus on its solubility, phase behavior, and interactions with other ions in solution. These studies contribute to a comprehensive understanding of how the complex behaves under different conditions, which is essential for its handling and application in various chemical processes.
Chemical Properties Analysis
The chemical properties of tetraammineplatinum(II) chloride hydrate, including its reactivity with different chemical agents, its stability under various conditions, and its ligand exchange dynamics, have been the subject of detailed studies. Such research helps in tailoring the compound for specific applications by exploiting its chemical reactivity and interaction with other molecules (Broennum, Johansen, & Skibsted, 1992).
Wissenschaftliche Forschungsanwendungen
Catalysis and Biofuels : Tetraammineplatinum(II) chloride is used in synthesizing precursors for catalysts. These catalysts are significant in biofuel production, as they facilitate the transfer of materials in triglyceride molecules, crucial for sustainable energy sources (Martínez-Montalvo et al., 2017).
Vapor-phase Hydrosilylation : This compound serves as a catalyst in the hydrosilylation of acetylene with trichlorosilane or trimethoxysilane. The process utilizes tetraammineplatinum(II) chloride in polyethylene glycol medium supported on silica gel, showcasing its utility in chemical synthesis (Okamoto et al., 2002).
Pulse Radiolysis and Chemical Analysis : The reactions of tetraammineplatinum(II) complex ion with hydrated electrons and hydrogen atoms have been studied using pulse radiolysis, revealing insights into the formation of transitory platinum–ammonia complex ions (Khan et al., 1981).
Nanoparticle Synthesis : Tetraammineplatinum(II) chloride is used in the synthesis of platinum nanoparticles. These nanoparticles have various shapes and sizes, influenced by the phase of the stabilizer used in the process (Lee et al., 2009).
Ammonia Ligand Exchange : Research has been conducted on the rate of exchange of ammonia between tetraammineplatinum(II) and solution ammonia in aqueous media, which is critical for understanding its chemical behavior (Broennum et al., 1992).
Ion Exchange Research : The tetraammineplatinum(II)–hydrogen-ion exchange on α-zirconium phosphate has been investigated, highlighting its potential in ion exchange processes (Hasegawa & Yamamine, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
azane;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930438 | |
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamineplatinium (II) chloride | |
CAS RN |
13933-32-9 | |
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



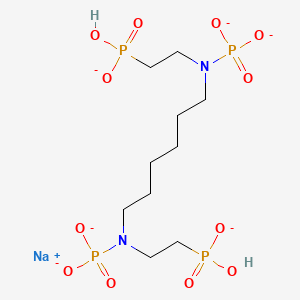

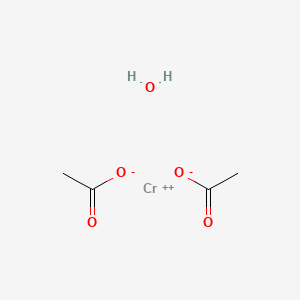

![sodium [3-[4-[(4-methoxyphenyl)amino]phenyl]-1-methyltriazen-2-yl]acetate](/img/no-structure.png)
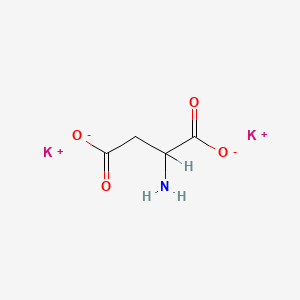
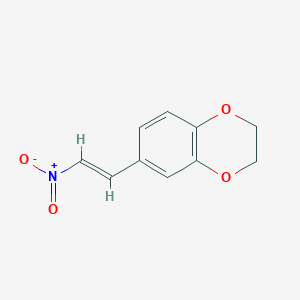
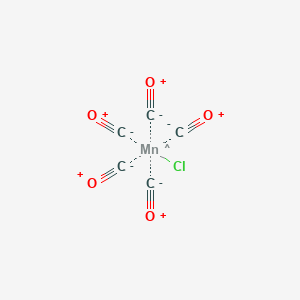
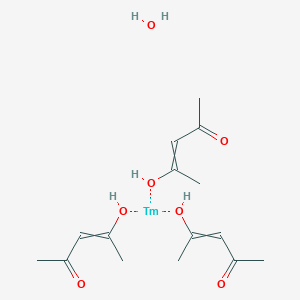
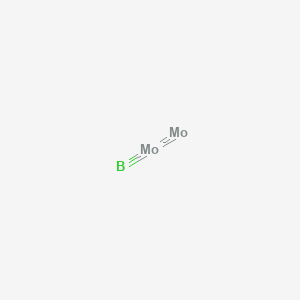
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)

